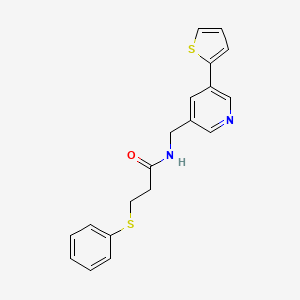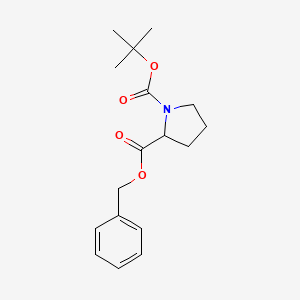
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid .
Synthesis Analysis
The synthesis of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate involves multiple steps. The process includes the use of palladium on activated charcoal and hydrogen, benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N,N-dimethyl-formamide . The reaction conditions vary for each step, including different temperatures and durations .Molecular Structure Analysis
The molecular structure of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is represented by the linear formula C17H23NO4 . The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate are complex and involve multiple steps . These reactions include the use of various reagents and catalysts, and the conditions for each step can vary significantly .Physical And Chemical Properties Analysis
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate has a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid . The exact boiling point, melting point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Benzyl 1-tert-butyl Pyrrolidine-1,2-dicarboxylate Applications
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a compound with several potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Crystallography and Structural Analysis: The crystal structure of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate has been determined, revealing its triclinic form . This information is crucial for understanding the compound’s physical properties and interactions with other molecules. It can serve as a reference for synthesizing structurally related compounds and designing molecular probes.
Development of Molecular Probes: Substituted prolines, such as 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate, are of great interest in the development of molecular probes . These probes can be used to study biological processes, enzyme activities, and cellular functions, providing insights into the mechanisms of diseases.
Asymmetric Organocatalysis: The compound’s structure suggests potential applications in asymmetric organocatalysis . Asymmetric organocatalysts are vital for producing enantiomerically pure substances, which are important in pharmaceuticals and agrochemicals.
Antibacterial Activity Screening: Research has indicated that derivatives of this compound have been screened for antibacterial activities against various bacterial strains . This application is significant in the search for new antibacterial agents and treatments for bacterial infections.
Ligand in Halogen Exchange Reactions: The compound has been mentioned as a ligand in halogen exchange reactions . This process is essential in medicinal chemistry for the synthesis of various pharmaceuticals, where the introduction of halogens can influence the activity of the final product.
Synthesis of Complex Molecules: The title compound is used in the synthesis of complex molecules, following general procedures reported in the literature . This application is fundamental in organic synthesis, where it can lead to the development of new drugs and materials.
Eigenschaften
IUPAC Name |
2-O-benzyl 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBLOFPQNCBVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

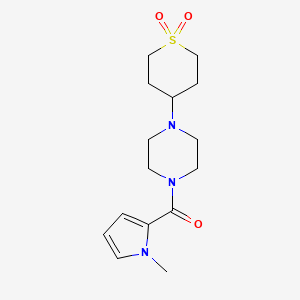
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)
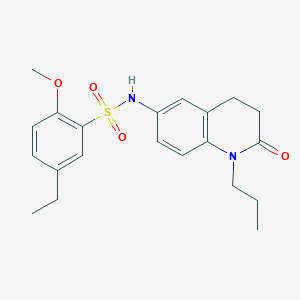

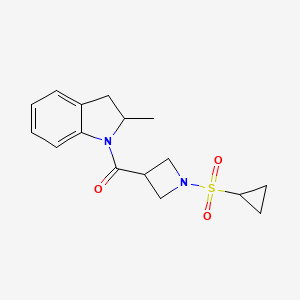
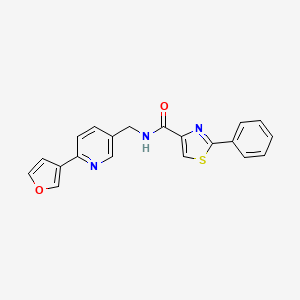
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
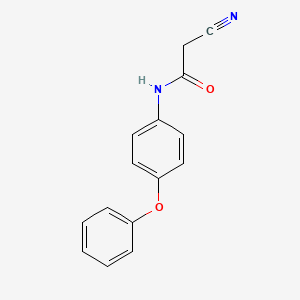

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)
